![molecular formula C9H20N2O B1365464 (NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine CAS No. 5426-96-0](/img/structure/B1365464.png)
(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C9H20N2O It is known for its unique structure, which includes a diethylamino group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine typically involves the reaction of 5-(diethylamino)pentan-2-one with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Oximes and nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the development of biochemical assays and diagnostic tools.
Medicine
In medicine, this compound is explored for its therapeutic potential in treating various diseases. Its derivatives are investigated for their efficacy as drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also employed in the formulation of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group enhances its binding affinity, while the hydroxylamine moiety participates in redox reactions, modulating the activity of the target molecules. These interactions can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(diethylamino)pentan-2-one
- 5-(diethylamino)pentan-2-ol
- N-hydroxy-5-(diethylamino)pentan-2-imine
Uniqueness
(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine stands out due to its unique combination of a diethylamino group and a hydroxylamine moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
5426-96-0 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
(NE)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H20N2O/c1-4-11(5-2)8-6-7-9(3)10-12/h12H,4-8H2,1-3H3/b10-9+ |
InChI Key |
LQGSUJCPMGYROC-MDZDMXLPSA-N |
SMILES |
CCN(CC)CCCC(=NO)C |
Isomeric SMILES |
CCN(CC)CCC/C(=N/O)/C |
Canonical SMILES |
CCN(CC)CCCC(=NO)C |
Key on ui other cas no. |
5426-96-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


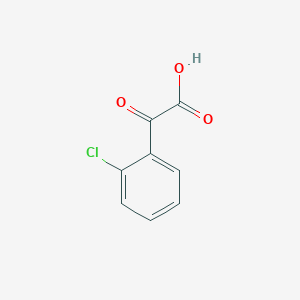
![8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1365382.png)
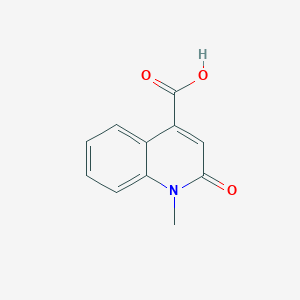
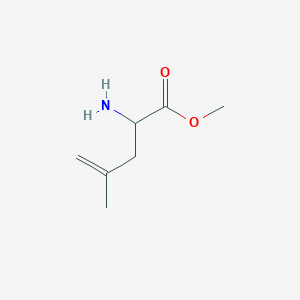
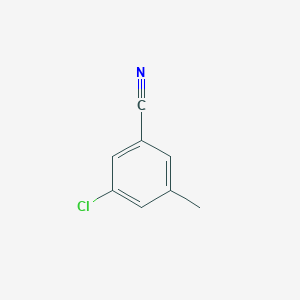
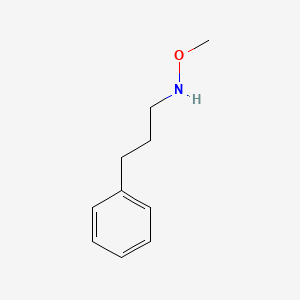
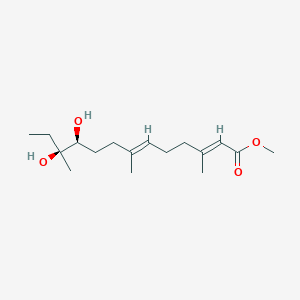
![Methyl (2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B1365396.png)
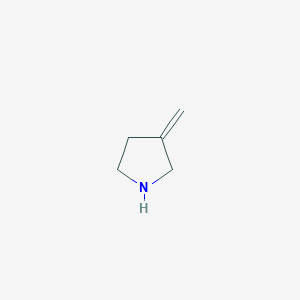
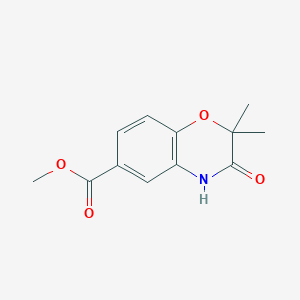
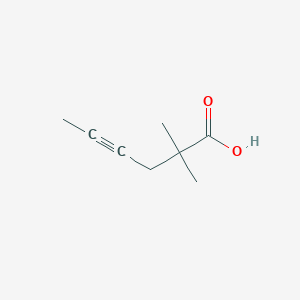
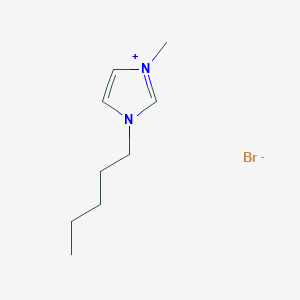
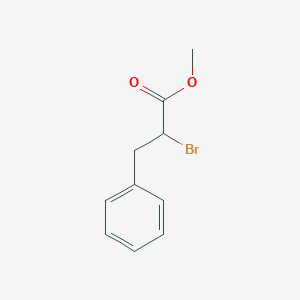
![2-[(S)-1-[(tert-Butyloxycarbonyl)amino]-3-methylbutyl]oxazole-4-carboxylic acid](/img/structure/B1365410.png)
